

Chemical and physical properties of Fenvalerate and its isomers

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Compound of Interest

Compound Name: **Fenvalerate**

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An In-depth Technical Guide to the Chemical and Physical Properties of **Fenvalerate** and its Isomers

Introduction: Beyond a Single Molecule

Fenvalerate (CAS Registry Number: 51630-58-1) is a formidable synthetic pyrethroid insecticide, engineered for broad-spectrum control of agricultural and public health pests.^{[1][2]} Unlike simpler chemical entities, **Fenvalerate** is not a single molecule but a complex racemic mixture. Its chemical structure features two chiral centers, giving rise to four distinct stereoisomers.^{[3][4][5]} This isomeric complexity is the cornerstone of its functionality and toxicology. The biological efficacy, particularly the potent insecticidal activity, is predominantly attributed to one specific isomer: the (2S, αS) configuration, which is commercially isolated and marketed as **Esfenvalerate**.^{[1][4][6]}

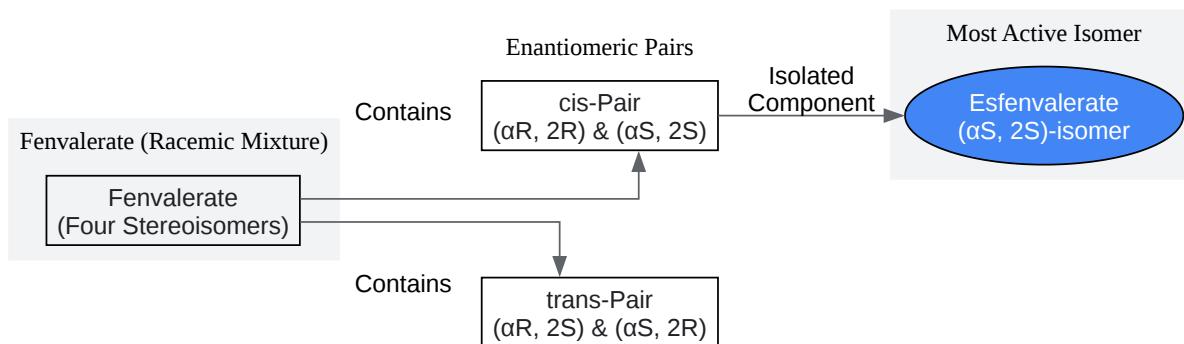
Understanding the nuanced chemical and physical properties of the **Fenvalerate** mixture and its constituent isomers is therefore not merely an academic exercise. For researchers, toxicologists, and formulation scientists, these properties dictate the compound's environmental fate, bioavailability, metabolic pathways, and ultimately, its efficacy and safety profile. This guide provides a detailed exploration of these core characteristics, grounded in established analytical principles and field-proven insights.

Section 1: Chemical Identity and Stereoisomerism

The defining chemical feature of **Fenvalerate** is its stereochemistry. The molecule is an ester formed from (RS)-2-(4-chlorophenyl)-3-methylbutyric acid and (α RS)- α -cyano-3-phenoxybenzyl alcohol.[3] The two asymmetric carbon atoms—one in the acid moiety and one in the alcohol moiety (at the α -carbon)—result in four stereoisomers, existing as two pairs of enantiomers.[3][5]

- (2S, α S)- and (2R, α R)-isomers (the cis-enantiomeric pair)
- (2S, α R)- and (2R, α S)-isomers (the trans-enantiomeric pair)

Technical grade **Fenvalerate** typically contains these four isomers in roughly equal proportions.[4] However, the insecticidal activity is not distributed equally. The (2S, α S) isomer, **Esfenvalerate**, is the most biologically active component, with the (2S, α R) isomer showing the next highest activity.[3][7] Consequently, **Esfenvalerate** formulations, which are enriched to contain at least 84% of the (S,S)-isomer, provide higher efficacy at lower application rates.[8]



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Caption: Relationship of **Fenvalerate**'s four stereoisomers.

Chemical Stability: A Tale of pH and Light

The stability of **Fenvalerate** is a critical factor in its formulation, storage, and environmental persistence. The ester linkage is the molecule's most reactive site, particularly susceptible to

hydrolysis under alkaline conditions.

- pH Sensitivity: **Fenvalerate** is relatively stable in neutral to acidic media, with optimal stability observed at a pH of 4.[3][4] As the pH increases into the alkaline range, the rate of hydrolysis of the ester bond accelerates significantly, leading to degradation. This is a classic base-catalyzed ester hydrolysis mechanism, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This property is a key consideration for formulation, as alkaline adjuvants or water sources can compromise the active ingredient's integrity.
- Thermal and Photochemical Stability: The compound is generally stable to heat and moisture.[3][9] However, it is subject to photodegradation when exposed to sunlight. The primary photodegradation pathways involve cleavage of the ester bond, decarboxylation, and hydration of the cyano (-C≡N) group to a carbamoyl (-C(=O)NH₂) group.[3] On soil surfaces, the half-life due to photodegradation can be as short as 1 to 2.5 days.[3]

Section 2: Core Physical Properties

The physical properties of **Fenvalerate** and **Esfenvalerate** govern their behavior in formulations and their interaction with the environment. Technical grade **Fenvalerate** is typically a viscous yellow or brown liquid, which may partially crystallize at room temperature, whereas the purified **Esfenvalerate** isomer is a white or colorless crystalline solid.[4][8][10]

Table of Physical Properties

The following table summarizes the key quantitative physical properties for both technical **Fenvalerate** and its active isomer, **Esfenvalerate**.

Property	Fenvalerate	Esfenvalerate	Causality and Significance
Molecular Formula	$C_{25}H_{22}ClNO_3$ [11]	$C_{25}H_{22}ClNO_3$ [12]	Identical, as they are isomers.
Molecular Weight	419.9 g/mol [6] [11]	419.9 g/mol [8] [12]	Identical, as they are isomers.
Physical State	Viscous yellow/brown liquid [3] [4]	White crystalline solid [4] [8] [13]	Isomeric purity and lack of amorphous components in Esfenvalerate allow for a crystalline lattice structure.
Melting Point	39.5 - 53.7 °C [1]	59 - 60.2 °C [4] [8]	The more defined crystalline structure of the pure isomer results in a sharper and higher melting point.
Boiling Point	Decomposes above 300 °C [3] [10]	151-167 °C (technical grade) [13]	The molecule is not stable at high temperatures and degrades before a true boiling point is reached at atmospheric pressure.
Vapor Pressure (@ 25°C)	0.037 mPa [3] [9]	0.067 mPa [8]	Very low vapor pressure indicates low volatility, meaning it is unlikely to exist in the gas phase in the atmosphere. [1]
Density (@ 25°C)	1.175 g/cm ³ [3] [4]	1.26 g/cm ³ [13]	Reflects the mass and volume of the

			molecule in its respective state.
Water Solubility (@ 20-25°C)	~2 µg/L[3][6]	<0.3 mg/L (<300 µg/L)[8]	Extremely low water solubility is due to the large, nonpolar structure. This drives its partitioning into organic media and soil.
Log P (Octanol-Water)	6.2[3][4]	6.22[8]	The very high Log P value signifies extreme lipophilicity (fat-loving nature), which is key to its ability to penetrate insect cuticles and its potential for bioaccumulation.

Insights into Key Physical Properties

- Solubility Profile: The extremely low water solubility and high solubility in organic solvents like acetone, xylene, and chloroform are defining features.[2][3][4] From a practical standpoint, this necessitates formulation as emulsifiable concentrates (EC), ultra-low volume (ULV) concentrates, or wettable powders to allow for application in aqueous sprays.[4][9] From an environmental perspective, this lipophilicity means **Fenvaleate** will strongly adsorb to soil organic matter and sediment, limiting its mobility and leaching into groundwater.[8][14]
- Octanol-Water Partition Coefficient (Log P): The high Log P value of ~6.2 is a direct quantitative measure of **Fenvaleate**'s lipophilicity.[3] This property is fundamental to its mode of action. To be effective, an insecticide must pass through the waxy, nonpolar outer cuticle of an insect to reach its nervous system target. **Fenvaleate**'s chemical structure is optimized for this, making it highly effective. However, this same property also indicates a high potential for bioconcentration in the fatty tissues of organisms.

Section 3: Analytical Methodologies and Protocols

The isomeric complexity of **Fenvalerate** demands sophisticated analytical techniques, not only for quality control of technical products but also for residue analysis and environmental monitoring. The primary challenge and objective is the separation and quantification of the four individual stereoisomers.

Rationale for Chiral Separation

The decision to employ chiral separation methods is driven by a fundamental principle: biological systems are themselves chiral. The insecticidal target site (voltage-gated sodium channels) interacts differently with each stereoisomer. As the (2S, αS) isomer (**Esfenvalerate**) is responsible for the majority of the desired insecticidal activity, quantifying its specific concentration is essential for:

- Efficacy Assessment: Ensuring a product contains the specified amount of the active isomer.
- Regulatory Compliance: Meeting specifications for technical grade **Fenvalerate** and **Esfenvalerate** products.
- Toxicology Studies: Accurately correlating toxicological endpoints with exposure to specific isomers.

Experimental Protocol: Isomer Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating the stereoisomers of **Fenvalerate**.^{[15][16]}

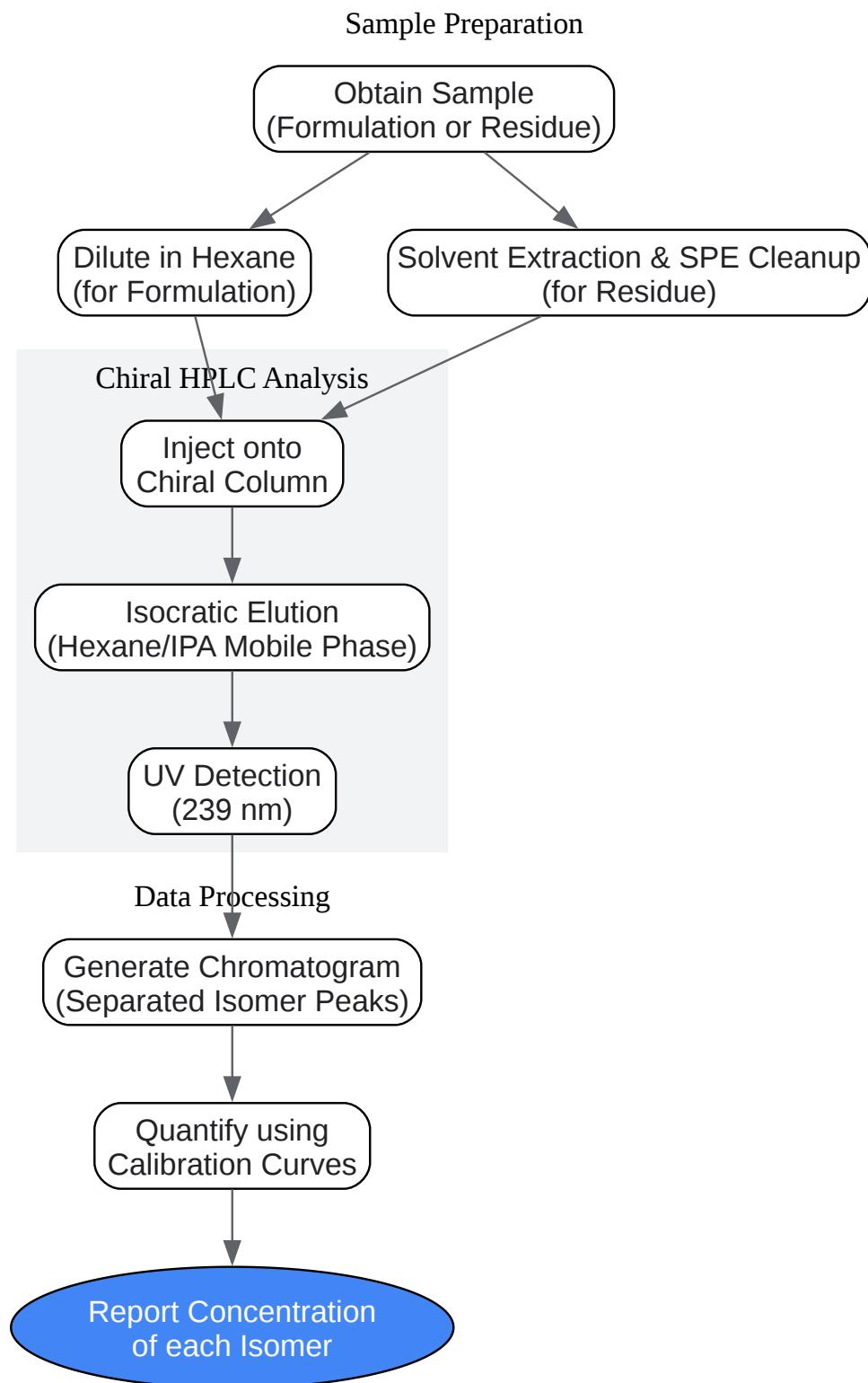
Objective: To achieve baseline separation and subsequent quantification of the four stereoisomers of **Fenvalerate** from a technical mixture or formulation.

Principle: This method relies on the differential interaction between the chiral analyte isomers and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each isomer. The differing stability of these complexes results in different retention times, allowing for their separation.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column Selection: A specialized chiral column is required. A common choice is a column where a chiral selector, such as (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, is covalently bonded to a silica support.[15]
- Mobile Phase Preparation: An optimized mobile phase is crucial for resolution. A typical mobile phase consists of a mixture of n-hexane with a polar modifier like 2-propanol or ethanol. The exact ratio (e.g., 99:1 v/v Hexane:2-Propanol) must be empirically determined to achieve optimal separation. The non-polar nature of the mobile phase enhances the chiral recognition interactions on the column.
- Sample Preparation:
 - For Formulations (e.g., Emulsifiable Concentrates): A simple dilution is required. Accurately weigh a sample of the formulation and dilute with the mobile phase (or n-hexane) to a final concentration within the calibrated range of the instrument (e.g., 10-100 µg/mL).[15]
 - For Residue Analysis (e.g., Soil, Water): A more extensive sample cleanup is necessary. This typically involves solvent extraction (e.g., with acetonitrile or hexane), followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components, and finally, concentration of the eluate.[15]
- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 µL.
 - Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

- Detection: UV detection at a wavelength where the analyte shows strong absorbance, such as 239 nm.[\[17\]](#)
- Data Analysis and Quantification:
 - Identify peaks corresponding to each isomer based on their retention times, as determined by running certified reference standards for each.
 - Construct a calibration curve for each isomer by plotting peak area against concentration for a series of standards.
 - Calculate the concentration of each isomer in the unknown sample by interpolating its peak area from the calibration curve.



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Caption: Experimental workflow for chiral analysis of **Fenvalerate**.

Conclusion

The chemical and physical properties of **Fenvalerate** are intrinsically linked to its complex stereochemistry. While the racemic mixture possesses a defined set of characteristics, it is the properties of the individual isomers, particularly the highly active **Esfenvalerate**, that are of greatest relevance to its application in agriculture and public health. Its high lipophilicity, low water solubility, and susceptibility to alkaline hydrolysis are the defining features that govern its formulation, biological activity, and environmental behavior. A thorough understanding of these properties, validated through robust analytical methodologies like chiral HPLC, is indispensable for the safe, effective, and environmentally responsible use of this important insecticide.

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